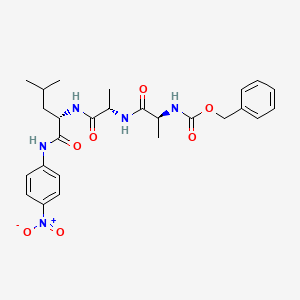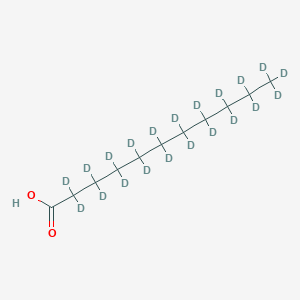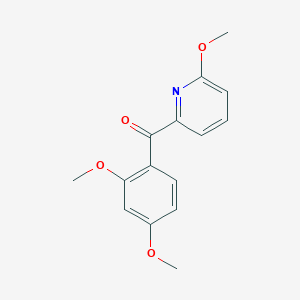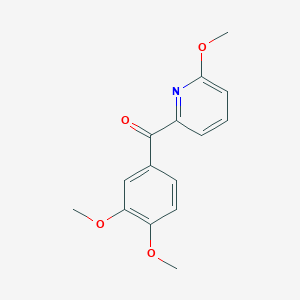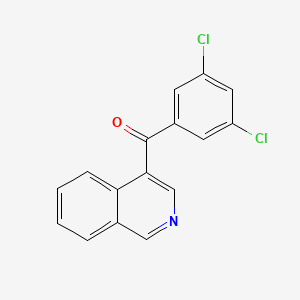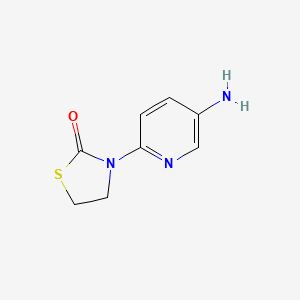
3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-on
Übersicht
Beschreibung
3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one, also known as 3-APT, is an important heterocyclic compound that has been widely studied in the field of organic chemistry. It is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique structure and properties have made it a valuable tool in the research and development of new drugs and materials.
Wissenschaftliche Forschungsanwendungen
Medizin: Entwicklung von Kardiotonika
Diese Verbindung wurde auf ihr Potenzial als kardiotonisches Mittel untersucht. Die strukturellen Analoga dieser Verbindung haben vielversprechende Ergebnisse in der Verbesserung der Herzkraft gezeigt, was bei der Behandlung von Herzinsuffizienz von Vorteil sein könnte .
Landwirtschaft: Pestizidformulierung
Im Agrarsektor werden Derivate dieser Verbindung auf ihre Verwendung in Pestizidformulierungen untersucht. Ihre Fähigkeit, bestimmte biologische Prozesse in Schädlingen zu stören, macht sie zu Kandidaten für sicherere, effektivere Pestizide .
Materialwissenschaften: Synthese von fortschrittlichen Materialien
Die einzigartige chemische Struktur von „3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-on“ wird bei der Synthese von fortschrittlichen Materialien verwendet. Diese Materialien haben potenzielle Anwendungen bei der Entwicklung effizienterer elektronischer Geräte .
Umweltwissenschaften: Sanierung von Umweltverschmutzung
Es werden Untersuchungen durchgeführt, um diese Verbindung bei der Sanierung von Umweltverschmutzung einzusetzen. Ihre Reaktivität mit Schadstoffen könnte bei der Entwicklung effektiverer Methoden zur Reinigung von Umweltkontaminanten helfen .
Biochemie: Enzymhemmungsuntersuchungen
Die Verbindung wird in der Biochemie für Enzymhemmungsuntersuchungen verwendet. Sie hilft beim Verständnis des Wirkmechanismus verschiedener Enzyme und bei der Entwicklung von Enzymhemmern für therapeutische Zwecke .
Pharmakologie: Arzneimittelentwicklung
In der Pharmakologie wird „this compound“ auf sein Potenzial für die Arzneimittelentwicklung untersucht. Ihre Struktur ist entscheidend bei der Entwicklung von Molekülen mit spezifischen pharmakologischen Aktivitäten .
Analytische Chemie: Chemische Analyse
Diese Verbindung ist auch in der analytischen Chemie von Bedeutung, wo sie als Standard oder Reagenz in chemischen Analyseprozessen verwendet wird, um andere Substanzen zu identifizieren oder zu quantifizieren .
Chemieingenieurwesen: Prozessoptimierung
Schließlich werden in der chemischen Verfahrenstechnik die Eigenschaften der Verbindung genutzt, um chemische Prozesse zu optimieren. Dies umfasst die Verbesserung der Reaktionsausbeuten und die Entwicklung neuer Methoden zur Synthese von Verbindungen .
Wirkmechanismus
Target of Action
The primary target of “3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one” is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.
Mode of Action
“3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one” acts as a selective inhibitor of COX-1 . It binds to the active site of the COX-1 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins.
Biochemical Pathways
By inhibiting COX-1, “3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one” affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and regulation of blood flow. The inhibition of COX-1 leads to a decrease in prostaglandin production, thereby affecting these processes.
Result of Action
The inhibition of COX-1 by “3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one” leads to a decrease in the production of prostaglandins. This can result in reduced inflammation and pain sensation , as prostaglandins play a key role in these processes .
Eigenschaften
IUPAC Name |
3-(5-aminopyridin-2-yl)-1,3-thiazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-6-1-2-7(10-5-6)11-3-4-13-8(11)12/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGQEWGUPSUNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)N1C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276304 | |
| Record name | 3-(5-Amino-2-pyridinyl)-2-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221791-94-1 | |
| Record name | 3-(5-Amino-2-pyridinyl)-2-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Amino-2-pyridinyl)-2-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




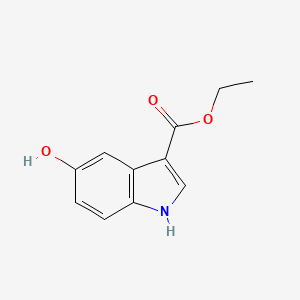
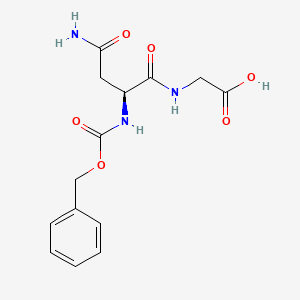



![1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1453112.png)

